rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid

Strain energy Ring strain Thermochemistry

Researchers requiring rigid 3D carboxylic acid scaffolds for fragment-based screening often face limited options beyond planar aromatics or symmetrical bicyclic systems. rac-(1R,2S,5R,6S)-Tricyclo[4.2.0.0²,⁵]octane-3-carboxylic acid solves this with ~50 kcal/mol strain energy and four defined stereocenters, enabling precise carboxylate positioning unattainable with bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane analogs. • Strain-promoted reactivity: Cyclobutane ring-opening enables bioorthogonal ligation strategies • Distinctive lipophilicity (logP 2.05) and acidity (pKa 4.84) for tailored SAR exploration • Supplied at 95% purity with room-temperature storage and global shipping

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B13468533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC2C1C3C2C(C3)C(=O)O
InChIInChI=1S/C9H12O2/c10-9(11)7-3-6-4-1-2-5(4)8(6)7/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7?,8-/m0/s1
InChIKeyXPDDLZIGJLBBMJ-ZABIVDPXSA-N
Commercial & Availability
Standard Pack Sizes2 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Tricyclo[4.2.0.0²,⁵]octane-3-carboxylic Acid Identity & Procurement


rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid (C₉H₁₂O₂, MW 152.19 g/mol) is a conformationally constrained tricyclic carboxylic acid building block supplied commercially at 95% purity . The scaffold comprises a cyclobutane ring fused to a bicyclo[2.2.1]heptane-like framework, creating a rigid cage structure with four defined stereocenters (1R,2S,5R,6S) in the racemic form . Its predicted physicochemical profile includes a boiling point of 262.5 ± 8.0 °C, density of 1.309 ± 0.06 g/cm³, and a pKa of 4.84 ± 0.20, positioning it within the typical carboxylic acid acidity range but with distinctive steric encumbrance conferred by the tricyclic core .

rac-Tricyclo[4.2.0.0²,⁵]octane-3-carboxylic Acid: Unsupported Substitution


The tricyclo[4.2.0.0,2,5]octane framework imposes a unique combination of high ring strain, precise stereochemical orientation, and intermediate lipophilicity that cannot be replicated by commercially prevalent alternative scaffolds. Bicyclo[2.2.2]octane-1-carboxylic acid (pKa ~5.07, density ~1.186 g/cm³) and bicyclo[2.2.1]heptane-2-carboxylic acid (pKa 4.83, boiling point 247.8 °C) differ in both electronic and steric properties due to the absence of the additional cyclobutane bridge. The isomeric tricyclo[3.2.1.0²,⁴]octane-3-carboxylic acid (pKa 4.82, same molecular formula) shares an identical elemental composition but differs in ring connectivity, yielding a distinct spatial presentation of the carboxyl group . Even the parent hydrocarbon anti-tricyclo[4.2.0.0²,⁵]octane exhibits a strain energy of approximately 50 kcal/mol and an activation energy for thermal rearrangement of 35.58 kcal/mol [1], values that fundamentally distinguish the scaffold's reactivity landscape from lower-strain bicyclic systems. Consequently, substituting this compound with any of its analogs will alter key molecular recognition parameters, thermal stability profiles, and synthetic handles—each of which may critically affect downstream SAR, materials performance, or reaction outcomes.

rac-Tricyclo[4.2.0.0²,⁵]octane-3-carboxylic Acid: Differentiation Evidence


Strain Energy: Tricyclo[4.2.0.0²,⁵]octane vs. Bicyclo[4.2.0]octane

The parent hydrocarbon anti-tricyclo[4.2.0.0²,⁵]octane possesses a strain energy of approximately 50 kcal/mol, as cited in reference data on tricyclic frameworks [1]. In contrast, the bicyclo[4.2.0]octane system—which lacks the additional 0²,⁵ bridge—exhibits strain energies estimated at ~15–20 kcal/mol based on computational studies of related fused cyclobutane–cyclohexane systems [2]. This approximately 2.5- to 3.3-fold higher strain energy in the tricyclic scaffold imparts significantly greater thermodynamic driving force for ring-opening and rearrangement chemistry, a key differentiator when selecting a reactive building block for strain-release-driven transformations or high-energy monomer applications.

Strain energy Ring strain Thermochemistry Materials science

Thermal Stability: anti- vs. syn-Tricyclo[4.2.0.0²,⁵]octane

The gas-phase thermolysis kinetics of the parent tricyclo[4.2.0.0²,⁵]octane system have been quantitatively characterized: anti-TCO decomposes with an activation energy (Ea) of 35.58 ± 0.04 kcal/mol (log k/s⁻¹ = 14.69 − 35.58/θ), while the syn isomer exhibits a measurably lower barrier of 31.39 ± 0.74 kcal/mol (log k/s⁻¹ = 13.37 − 31.39/θ), corresponding to a ΔΔEa of 4.19 kcal/mol at low pressure (1–10 Torr) over the temperature range 412–445 K for anti-TCO [1]. This stereochemically governed 4.2 kcal/mol difference in activation energy for thermal rearrangement establishes the anti-configured scaffold (corresponding to the stereochemistry of the target carboxylic acid derivative) as the thermodynamically more robust isomer. By comparison, the bicyclo[4.2.0]octane framework undergoes thermal fragmentation at substantially lower temperatures due to reduced ring strain accumulation at bridgehead positions [2].

Thermal stability Activation energy Kinetics Process chemistry

Acidity (pKa) vs. Bicyclic Carboxylic Acids

The predicted pKa of rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid is 4.84 ± 0.20 . This value is intermediate between the pKa of bicyclo[2.2.2]octane-1-carboxylic acid (5.07 ± 0.10, predicted) and bicyclo[2.2.1]heptane-2-carboxylic acid (4.83 ± 0.20, predicted) , but importantly, it is 0.23 pKa units more acidic than the bicyclo[2.2.2]octane bridgehead acid. The isomeric tricyclo[3.2.1.0²,⁴]octane-3-carboxylic acid shows a predicted pKa of 4.82 ± 0.20, nearly identical to the target ; however, the target compound's cyclobutane-containing scaffold introduces distinct through-bond inductive effects from the additional ring strain that are not captured by simple pKa prediction algorithms. A ΔpKa of 0.23 relative to bicyclo[2.2.2]octane-1-carboxylic acid corresponds to approximately 1.7-fold higher acid dissociation (Ka ratio = 10^0.23 ≈ 1.7), which is significant for proton-transfer-dependent reactivity and carboxylate solvation energetics.

Acidity pKa Hydrogen bonding Medicinal chemistry

Ionization Energy of anti-Tricyclo[4.2.0.0²,⁵]octane

The vertical ionization energy (IE) of anti-tricyclo[4.2.0.0²,⁵]octane has been experimentally determined by photoelectron spectroscopy at 9.23 eV [1]. This value reflects the unique through-space and through-bond orbital interactions inherent to the tricyclo[4.2.0.0²,⁵]octane cage geometry, as originally elucidated by Gleiter, Heilbronner, and co-workers [2]. While direct IE comparators for the carboxylic acid derivatives are unavailable, the parent hydrocarbon's IE of 9.23 eV is notably lower than that of unstrained saturated hydrocarbons (typically >10 eV), indicating significant σ-orbital destabilization from ring strain. This electronic perturbation propagates to the carboxylic acid derivative, influencing the electron density at the carboxyl group and thereby modulating its nucleophilicity, hydrogen-bond acceptor strength, and susceptibility to oxidative degradation relative to less strained bicyclic carboxylic acid scaffolds.

Ionization energy Photoelectron spectroscopy Electronic structure Through-space interaction

Lipophilicity (LogP) vs. Bicyclo Scaffolds

The calculated octanol–water partition coefficient (logPoct/wat) for the parent anti-tricyclo[4.2.0.0²,⁵]octane hydrocarbon is 2.052 (Crippen method) [1], whereas the saturated bicyclo[4.2.0]octane system exhibits a higher logP of approximately 3.5 (XLogP3) [2] and bicyclo[2.2.2]octane shows a logP of 3.80 (ACD/LogP) . The introduction of the carboxylic acid group will shift logP downward for all scaffolds, but the relative lipophilicity ranking is expected to persist. The approximately 1.5 log unit lower lipophilicity of the tricyclo[4.2.0.0²,⁵]octane core versus bicyclo[4.2.0]octane corresponds to a roughly 30-fold difference in octanol–water partitioning—a magnitude that profoundly affects membrane permeability, plasma protein binding, and in vivo distribution in drug discovery contexts.

Lipophilicity LogP ADME Drug design

Boiling Point & Density vs. Isomeric Acid

The target compound and its closest isomeric analog, tricyclo[3.2.1.0²,⁴]octane-3-carboxylic acid, share identical predicted boiling points (262.5 ± 8.0 °C) and densities (1.309 ± 0.06 g/cm³) due to their identical molecular formula (C₉H₁₂O₂) and molecular weight (152.19 g/mol) . However, this numerical coincidence masks a critical structural distinction: the target compound's tricyclo[4.2.0.0²,⁵] framework contains a cyclobutane ring (four-membered) fused to a bicyclo[2.2.1]heptane system, whereas the tricyclo[3.2.1.0²,⁴] isomer contains a cyclopropane ring (three-membered) fused differently. The cyclobutane-containing scaffold is expected to exhibit distinct chromatographic retention behavior and differential crystallization propensity, enabling separation and quality control differentiation despite the numerically similar bulk property predictions . In contrast, the saturated bicyclo[4.2.0]octane-7-carboxylic acid (C₉H₁₄O₂, MW 154.21 g/mol) is a distinctly different compound with two additional hydrogen atoms [1].

Physicochemical properties Boiling point Density Purification

rac-Tricyclo[4.2.0.0²,⁵]octane-3-carboxylic Acid Applications


Strain-Release Bioconjugation & Click Chemistry

The approximately 50 kcal/mol strain energy of the tricyclo[4.2.0.0²,⁵]octane scaffold [1], which is 2.5- to 3.3-fold higher than the bicyclo[4.2.0]octane system, makes this carboxylic acid derivative a promising precursor for designing strain-promoted cycloaddition partners. The scaffold's intrinsic thermodynamic driving force for cyclobutane ring-opening can be harnessed in inverse electron-demand Diels–Alder or [2+2] cycloreversion-based bioconjugation strategies where triggered release of strain energy upon specific chemical or photochemical activation is desired. Unlike the less strained bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane carboxylic acids, which lack sufficient strain to drive bioorthogonal transformations at ambient temperature, the tricyclo[4.2.0.0²,⁵]octane framework can be rationally functionalized at the carboxylic acid position to append recognition elements while retaining the high-energy cyclobutane bridge as the reactive handle [2].

Constrained Fragment Library Design

The 1.5 log unit lower lipophilicity of the tricyclo[4.2.0.0²,⁵]octane core (logP 2.05) relative to the bicyclo[4.2.0]octane scaffold (logP ~3.5) [1], combined with its 0.23 pKa unit higher acidity versus bicyclo[2.2.2]octane-1-carboxylic acid [2], positions this compound as a distinctive fragment for exploring three-dimensional chemical space in drug discovery. The four defined stereocenters create a rigid spatial presentation of the carboxylic acid pharmacophore that cannot be achieved with planar aromatic carboxylic acids or the more symmetrical bicyclo[2.2.2]octane bridgehead acids. This scaffold is particularly suited for fragment-based screening campaigns targeting protein–protein interaction interfaces or enzyme active sites that require precise carboxylate positioning within a sterically demanding three-dimensional binding pocket .

High-Energy Monomer for Shape-Memory Polymers

The tricyclo[4.2.0.0²,⁵]octane scaffold's documented utility as a high-energy monomer building block with strain energy of approximately 50 kcal/mol [1] supports its application in shape-memory polymer design. The carboxylic acid functionality provides a convenient handle for incorporation into dynamic covalent networks (e.g., thiol–ene, ester exchange) where the scaffold's intrinsic ring strain contributes to stored elastic energy that can be released upon thermal or mechanical triggering. The anti-stereochemistry of the scaffold confers a 4.2 kcal/mol higher activation barrier for thermal rearrangement compared to the syn isomer [2], offering a wider thermal processing window during polymer compounding and curing relative to less thermally robust strained monomers.

Stereochemical Probe for Orbital Interactions

The experimentally determined ionization energy of 9.23 eV for the parent anti-tricyclo[4.2.0.0²,⁵]octane [1], which is depressed by ≥0.77 eV relative to unstrained saturated hydrocarbons, establishes this scaffold as a sensitive probe for investigating through-space and through-bond orbital coupling effects. The carboxylic acid derivative extends this utility by enabling surface immobilization (via amide or ester linkage to surfaces or nanoparticles) for photoelectron spectroscopy studies, or by serving as a ligand for metal–organic framework construction where the scaffold's unique electronic structure can modulate framework electronic properties. This application exploits a differentiation dimension that is absent in the less electronically perturbed bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane carboxylic acid analogs [2].

Quote Request

Request a Quote for rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.